4-Hydroxy-L-threonine

Catalog No.
S573971
CAS No.
21768-45-6
M.F
C4H9NO4
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-L-threonine

CAS Number

21768-45-6

Product Name

4-Hydroxy-L-threonine

IUPAC Name

(2S,3S)-2-amino-3,4-dihydroxybutanoic acid

Molecular Formula

C4H9NO4

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1

InChI Key

JBNUARFQOCGDRK-GBXIJSLDSA-N

SMILES

C(C(C(C(=O)O)N)O)O

Synonyms

4-Hydroxythreonine; L-threo-α-Amino-β,γ-dihydroxybutyric acid; L-γ-Hydroxythreonine; 2-Amino-2-deoxythreonic Acid;

Canonical SMILES

C(C(C(C(=O)O)N)O)O

Isomeric SMILES

C([C@H]([C@@H](C(=O)O)N)O)O

The exact mass of the compound 4-Hydroxy-L-threonine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxy-L-threonine (CAS 21768-45-6) is a specialized, non-proteinogenic amino acid characterized by a hydroxyl group at the 4-position of the L-threonine backbone. In industrial biomanufacturing and advanced metabolic engineering, it serves as a committed, high-efficiency precursor for the biosynthesis of pyridoxal 5'-phosphate (Vitamin B6). Unlike standard proteinogenic amino acids, its specific dihydroxy-amino structure allows it to bypass rate-limiting upstream enzymatic hydroxylations in both microbial fermentation and in vitro biocatalytic cascades, making it a critical procurement target for scaling up high-value cofactor production [1].

Attempting to substitute 4-hydroxy-L-threonine with standard L-threonine or L-allo-threonine in biosynthetic workflows severely bottlenecks production yields. Standard L-threonine lacks the crucial C4-hydroxyl group required for direct phosphorylation by homoserine kinase (ThrB) and subsequent condensation with 1-deoxy-D-xylulose 5-phosphate during pyridoxine synthesis. Relying on endogenous microbial conversion of generic L-threonine to 4-hydroxy-L-threonine involves sluggish enzymes with high Michaelis constants (Km) and low turnover numbers, leading to profound metabolic flux limitations and drastically reduced titers of target bioproducts [1].

Direct Precursor Supplementation for Pyridoxine (Vitamin B6) Biomanufacturing

In engineered Bacillus subtilis strains designed for Pyridoxine (PN) biosynthesis, relying on endogenous L-threonine metabolic flux significantly limits production due to rate-limiting upstream conversion steps. Direct supplementation of the fermentation medium with 4-hydroxy-L-threonine (alongside deoxyxylulose) bypasses these bottlenecks, resulting in a substantial 3.8-fold increase in the final titer of Vitamin B6[1].

Evidence DimensionPyridoxine (Vitamin B6) production titer in engineered B. subtilis
Target Compound Data54 mg/L PN (with 4-hydroxy-L-threonine supplementation)
Comparator Or Baseline14 mg/L PN (baseline endogenous L-threonine flux)
Quantified Difference3.8-fold increase in target product titer
ConditionsHeterologous DXP-dependent pathway expression in B. subtilis fermentation

Procuring and supplementing 4-hydroxy-L-threonine directly overcomes the kinetic limitations of endogenous hydroxylases, making it essential for scaling up industrial Vitamin B6 production.

Obligate Substrate Specificity for Homoserine Kinase (ThrB) in PLP Synthesis

The biosynthesis of pyridoxal 5'-phosphate (PLP) requires the phosphorylation of a specific precursor before ring closure. Homoserine kinase (ThrB) specifically phosphorylates 4-hydroxy-L-threonine to 4-phospho-hydroxy-L-threonine. Standard L-threonine cannot undergo this specific C4-phosphorylation and instead acts as a competitive inhibitor of ThrB, meaning that generic L-threonine not only fails to serve as a precursor but actively suppresses the required kinase activity when present in high concentrations [1].

Evidence DimensionSubstrate viability for ThrB-mediated C4-phosphorylation
Target Compound Data4-Hydroxy-L-threonine is successfully phosphorylated to the obligate PLP intermediate
Comparator Or BaselineL-threonine cannot be phosphorylated at C4 and competitively inhibits ThrB
Quantified DifferenceAbsolute functional divergence (obligate substrate vs. competitive inhibitor)
ConditionsIn vitro and in vivo (E. coli) homoserine kinase assays

Buyers engineering PLP salvage pathways or conducting in vitro biocatalysis must use the exact 4-hydroxy-L-threonine substrate, as standard L-threonine will inhibit the critical phosphorylation step.

Growth Rescue and Auxotrophic Selection in pdxB-Deficient Strains

In microbial strains lacking the essential pdxB gene (erythronate 4-phosphate dehydrogenase), de novo Vitamin B6 synthesis is completely abolished. Supplementation with 4-hydroxy-L-threonine fully rescues this pathway by providing the exact downstream intermediate required for ThrB phosphorylation, whereas standard L-threonine provides no such rescue and instead exacerbates the deficiency by inhibiting the rescue pathway at concentrations above 0.1 mM [1].

Evidence DimensionGrowth rescue of pdxB-deficient E. coli strains
Target Compound Data3.5 µM 4-hydroxy-L-threonine successfully restores PLP synthesis and normal growth
Comparator Or Baseline>0.1 mM L-threonine fails to restore growth and competitively inhibits the rescue pathway
Quantified DifferenceComplete viability restoration at low micromolar concentrations vs. pathway inhibition at millimolar concentrations
ConditionsMinimal glucose medium (MMG) cultivation of E. coli pdxB mutants

Confirms 4-hydroxy-L-threonine as an obligate, highly potent metabolic intermediate for PLP salvage pathways, essential for engineered auxotrophic selection systems.

Industrial Fermentation of Vitamin B6 (Pyridoxine)

Directly downstream of its proven ability to increase production titers by 3.8-fold, 4-hydroxy-L-threonine is the highly effective precursor additive for microbial fermentation workflows utilizing engineered Bacillus subtilis or Escherichia coli. It bypasses the sluggish endogenous DXP-dependent pathway enzymes, maximizing carbon flux toward the final PLP/PN product [1].

Auxotrophic Selection and Metabolic Engineering

Because 4-hydroxy-L-threonine can rescue pdxB-deficient strains at low micromolar concentrations, it is an ideal highly specific supplement for maintaining auxotrophic E. coli strains. This allows researchers to tightly control PLP availability and engineer novel salvage pathways without interference from standard amino acid metabolism [2].

Biocatalytic Synthesis of Polyhydroxylated Compounds

As the native physiological product of low-specificity L-threonine aldolase (LtaE), this compound serves as a critical benchmark substrate for in vitro enzymatic cascades. It enables the evaluation of engineered aldolases designed for the stereoselective synthesis of complex carbohydrate-related compounds and non-canonical amino acids [2].

XLogP3

-4

Other CAS

21768-45-6

Wikipedia

4-hydroxy-L-threonine

Dates

Last modified: 04-14-2024

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